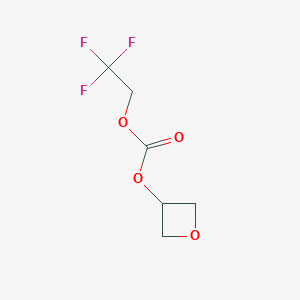

Oxetan-3-yl 2,2,2-trifluoroethyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxetan-3-yl 2,2,2-trifluoroethyl carbonate is a chemical compound with the molecular formula C6H7F3O4 . It has a molecular weight of 200.11 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for Oxetan-3-yl 2,2,2-trifluoroethyl carbonate is 1S/C6H7F3O4/c7-6(8,9)3-12-5(10)13-4-1-11-2-4/h4H,1-3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Oxetan-3-yl 2,2,2-trifluoroethyl carbonate is a liquid at room temperature . It should be stored at a temperature of +4°C . The SMILES representation of the molecule is O=C(OCC(F)(F)F)OC1COC1 .Applications De Recherche Scientifique

Oxetanes in Drug Discovery

Oxetanes, including Oxetan-3-yl 2,2,2-trifluoroethyl carbonate, are explored for their potential to modify drug properties. They can significantly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preference when substituted for common functionalities like gem-dimethyl or carbonyl groups. The changes depend on the structural context, potentially enhancing drug solubility and reducing metabolic degradation rates. Oxetanes can also cause conformational changes that favor certain arrangements, beneficial for drug design. Moreover, spirocyclic oxetanes have been compared to morpholine, showing promise as solubilizers in drug formulations. A rich chemistry of oxetan-3-one and derived Michael acceptors facilitates the preparation of novel oxetanes, broadening their use in drug discovery (Wuitschik et al., 2010).

Synthesis and Chemistry

The utility of Oxetan-3-yl 2,2,2-trifluoroethyl carbonate extends to synthetic chemistry, where methods for installing oxetane modules into aromatic systems have been developed. An efficient nickel-mediated alkyl-aryl Suzuki coupling has been presented for this purpose, showcasing the versatility and privileged status of oxetane motifs within medicinal chemistry (Duncton et al., 2008). Additionally, gold-catalyzed synthesis offers a practical approach for producing various oxetan-3-ones from readily available propargylic alcohols, highlighting the ease of oxetane ring formation and its potential for generating valuable substrates for drug discovery (Ye et al., 2010).

Polymer Science Applications

Oxetane and carbon dioxide copolymerization reactions catalyzed by chromium salen derivatives and nickel complexes have been studied for producing aliphatic polycarbonates. These reactions highlight the ability of oxetanes to couple with carbon dioxide selectively, leading to materials with minimal ether linkages and potentially useful properties for various applications. The catalytic systems explored offer insights into optimizing conditions for efficient polymer production, contributing to the development of sustainable materials and green chemistry solutions (Darensbourg et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

oxetan-3-yl 2,2,2-trifluoroethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4/c7-6(8,9)3-12-5(10)13-4-1-11-2-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAMOBRCYGVPIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxetan-3-yl 2,2,2-trifluoroethyl carbonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-dimethyl-1,7-dipentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684187.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2684188.png)

![1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-](/img/structure/B2684189.png)

![benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2684194.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2684199.png)

![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2684205.png)